![molecular formula C12H13BrClN3O B1381123 trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol CAS No. 1630906-40-9](/img/structure/B1381123.png)
trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol” is a chemical compound with the molecular formula C12H13BrClN3O . It has been studied for its antiviral properties, particularly against the Zika virus .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13BrClN3O/c13-10-6-17(7-1-3-8(18)4-2-7)11-9(10)5-15-12(14)16-11/h5-8,18H,1-4H2/t7-,8- . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.61 . Its predicted density is 1.84±0.1 g/cm3 and its predicted pKa is 14.56±0.40 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Pyrrolopyrimidine Nucleosides : The compound plays a role in the synthesis of pyrrolopyrimidine nucleosides. Hinshaw et al. (1969) demonstrated the synthesis of certain 4,5‐disubstituted‐7‐(β‐D‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines related to pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics, which are significant in biochemical studies (Hinshaw, Gerster, Robins, & Townsend, 1969).
Antiviral and Antiproliferative Activity : Compounds derived from this chemical have shown antiviral and antiproliferative activities. Pudlo et al. (1990) synthesized certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines and evaluated their antiproliferative and antiviral properties (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Enzyme Inhibition Studies : The compound is used in the synthesis of analogs that act as enzyme inhibitors. Schaeffer et al. (1964) synthesized trans-3-(6-Substituted-9-purinyl)cyclohexanols as adenosine deaminase inhibitors, highlighting its utility in creating biologically active molecules (Schaeffer, Kaistha, & Chakroborti, 1964).
Nucleophilic Displacement Reactions : The compound is involved in unexpected nucleophilic displacement reactions, as shown by Gupta et al. (1990), who studied the treatment of 6-bromo-4-chloro-5-cyano-7-(2-deoxy-3,5-di-O-D-toluoyl-β-D-erythro-pentofuranosyl)pyrrolo[2,3-d]pyrimidine with methanolic ammonia (Gupta, Vittori, & Townsend, 1990).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClN3O/c13-10-6-17(7-1-3-8(18)4-2-7)11-9(10)5-15-12(14)16-11/h5-8,18H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPKMHQJURMLAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C=C(C3=CN=C(N=C32)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146610 |
Source


|
| Record name | Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol | |
CAS RN |
2227199-18-8, 1630906-40-9 |
Source


|
| Record name | Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)
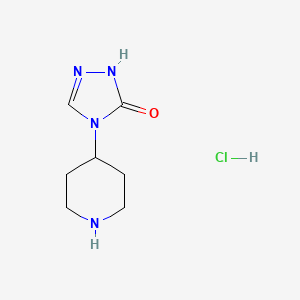
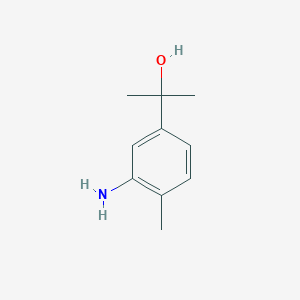
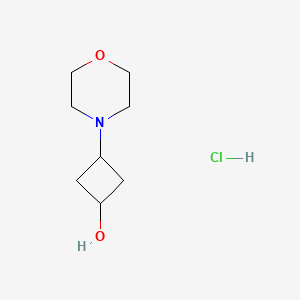
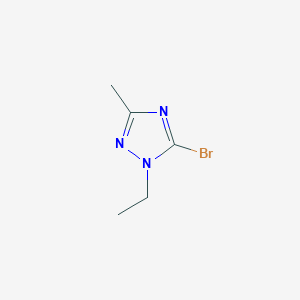

amine hydrochloride](/img/structure/B1381051.png)
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)

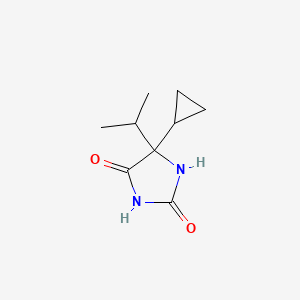
![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)

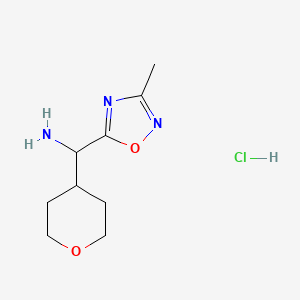
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)